Structural Differentiation: N1 3-Chlorophenyl vs. N1 tert-Butyl in the Pyrazolo[3,4-d]pyrimidine Scaffold
The target compound bears an N1 3-chlorophenyl substituent, in contrast to the well-known Src inhibitor PP2 which carries an N1 tert-butyl group. In the pyrazolo[3,4-d]pyrimidine class, the N1 substituent directly influences kinase binding pocket occupancy and selectivity. The SI388 study demonstrated that C6-substituted pyrazolo[3,4-d]pyrimidines with N1 2-chloro-2-phenylethyl chains exhibit distinct Src/Abl/Fyn inhibition profiles compared to N1 tert-butyl analogs [1]. However, no direct comparative enzymatic or cellular data exist for the N1 3-chlorophenyl / C4 3-methylbutylamino combination.
| Evidence Dimension | N1 substituent identity and its impact on kinase inhibition profile |
|---|---|
| Target Compound Data | N1 = 3-chlorophenyl; C4 = NH-(3-methylbutyl). No enzymatic IC50 or Ki data available. |
| Comparator Or Baseline | PP2: N1 = tert-butyl; C3 = 4-chlorophenyl; C4 = NH2. Src IC50 ≈ 4–5 nM (Lck/Fyn/Hck) [2]. |
| Quantified Difference | Not quantifiable due to absence of target compound activity data. |
| Conditions | PP2 data from cell-free kinase assays using [γ-32P]ATP; target compound untested in comparable assays. |
Why This Matters
The N1 substituent is a critical determinant of kinase selectivity in this scaffold class; assuming functional equivalence to PP2 without data risks misinterpreting biological results.
- [1] Cirotti C, Carbone A, Norouzi M, et al. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. 2023;16(7):958. View Source
- [2] Sino Biological Inc. Kinase Inhibitors: PP2 Product Sheet. Available at: https://www.sinobiological.com View Source
